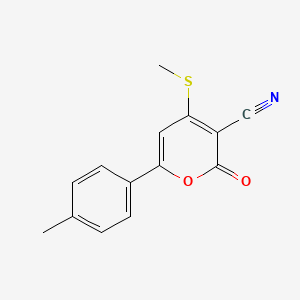![molecular formula C9H19Cl2NO2S B14266250 N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride CAS No. 133735-24-7](/img/no-structure.png)
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride is a chemical compound with a complex structure that includes both chlorosulfinyl and methaniminium groups
Vorbereitungsmethoden
The synthesis of N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride typically involves the reaction of dibutylamine with chlorosulfonyl isocyanate. The reaction conditions often require an inert atmosphere and the use of solvents such as chlorocarbons or acetonitrile to ensure the stability of the intermediate products . Industrial production methods may involve large-scale reactions with careful control of temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfinyl group to a sulfinyl group.
Substitution: Nucleophilic substitution reactions are common, where the chlorosulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions, are commonly used.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical research for modifying proteins and other biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride involves its interaction with nucleophiles and electrophiles. The chlorosulfinyl group is highly electrophilic, making it reactive towards nucleophiles, while the methaniminium group can participate in various organic transformations. These interactions lead to the formation of stable products through pathways involving nucleophilic attack and subsequent rearrangements .
Vergleich Mit ähnlichen Verbindungen
N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride can be compared with similar compounds such as chlorosulfonyl isocyanate and dibutyltin dichloride:
Chlorosulfonyl isocyanate: Similar in reactivity but differs in its applications and the types of products formed.
Dibutyltin dichloride: Used in different industrial applications, particularly in the production of organotin compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biochemical research, and industrial production.
Eigenschaften
| 133735-24-7 | |
Molekularformel |
C9H19Cl2NO2S |
Molekulargewicht |
276.22 g/mol |
IUPAC-Name |
dibutyl(chlorosulfinyloxymethylidene)azanium;chloride |
InChI |
InChI=1S/C9H19ClNO2S.ClH/c1-3-5-7-11(8-6-4-2)9-13-14(10)12;/h9H,3-8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZPFIVIYHCWSKIF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](=COS(=O)Cl)CCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
